molecular formula C18H11ClN2O2 B8626756 2-(8-Chloro-2-methylquinolin-5-yl)-1H-isoindole-1,3(2H)-dione CAS No. 64485-41-2

2-(8-Chloro-2-methylquinolin-5-yl)-1H-isoindole-1,3(2H)-dione

Cat. No. B8626756
M. Wt: 322.7 g/mol
InChI Key: CPBORFQHABSMID-UHFFFAOYSA-N
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Patent
US04150025

Procedure details

95 g of trichlorobenzene was added to 23.3 g (0.12 mole) of 8-chloro-5-amino-quinaldine and 18.0 g (0.12 mole) of phthalic anhydride, and the mixture was reacted under reflux for 2 hours at the boiling point. After cooling, the precipitated crystals were separated by filtration, and dried to afford 32 g (0.10 mole) of 8-chloro-5-phthalimidoquinaldine.
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
23.3 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC1C(Cl)=C(Cl)C=CC=1.[Cl:10][C:11]1[CH:12]=[CH:13][C:14]([NH2:22])=[C:15]2[C:20]=1[N:19]=[C:18]([CH3:21])[CH:17]=[CH:16]2.[C:23]1(=O)[O:28][C:26](=[O:27])[C:25]2=[CH:29][CH:30]=[CH:31][CH:32]=[C:24]12>>[Cl:10][C:11]1[CH:12]=[CH:13][C:14]([N:22]2[C:26](=[O:27])[C:25]3=[CH:29][CH:30]=[CH:31][CH:32]=[C:24]3[C:23]2=[O:28])=[C:15]2[C:20]=1[N:19]=[C:18]([CH3:21])[CH:17]=[CH:16]2

Inputs

Step One
Name
Quantity
95 g
Type
reactant
Smiles
ClC=1C(=C(C=CC1)Cl)Cl
Name
Quantity
23.3 g
Type
reactant
Smiles
ClC=1C=CC(=C2C=CC(=NC12)C)N
Name
Quantity
18 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was reacted
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours at the boiling point
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the precipitated crystals were separated by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C2C=CC(=NC12)C)N1C(C=2C(C1=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.1 mol
AMOUNT: MASS 32 g
YIELD: CALCULATEDPERCENTYIELD 83.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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